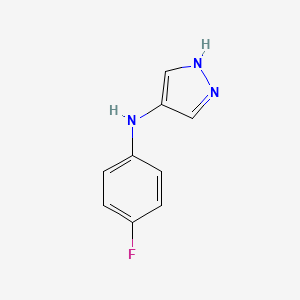

N-(4-fluorophenyl)-1H-pyrazol-4-amine

説明

特性

IUPAC Name |

N-(4-fluorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPYMJNLKPFKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Scaffold: A Privileged Core for Potent and Selective p38 MAP Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. Its aberrant activation is a key driver in a multitude of chronic inflammatory diseases, making it a compelling target for therapeutic intervention. Among the diverse chemical scaffolds explored for p38 inhibition, the pyrazole core has emerged as a "privileged structure," consistently yielding potent and selective inhibitors. This guide provides a comprehensive technical overview of the pyrazole scaffold in the context of p38 MAP kinase inhibition. We will delve into the intricacies of the p38 signaling cascade, elucidate the molecular interactions underpinning the efficacy of pyrazole-based inhibitors, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. Furthermore, we will examine the clinical landscape of pyrazole-containing p38 inhibitors, discussing both the promise and the challenges on the path to therapeutic reality.

The p38 MAP Kinase Signaling Pathway: A Central Hub in Inflammation

The p38 MAP kinase pathway is a highly conserved signaling cascade that translates extracellular cues into a wide array of cellular responses, including apoptosis, cell differentiation, and, most notably, the production of pro-inflammatory cytokines.[1] Activated by cellular stressors and inflammatory cytokines, the pathway culminates in the activation of p38 MAP kinase, a serine/threonine kinase with four main isoforms (α, β, γ, and δ).[1] The α-isoform is the most extensively studied and is considered the primary target for anti-inflammatory therapies.[2]

Upon activation, p38α phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the increased expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central to the pathophysiology of diseases like rheumatoid arthritis and Crohn's disease.[3][4] The central role of p38 in regulating these potent cytokines has made it a highly attractive target for the development of small-molecule inhibitors.

The Pyrazole Scaffold: A Foundation for Potent Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile and effective scaffold in medicinal chemistry.[5][6] Its desirable physicochemical properties and synthetic tractability have led to its incorporation into numerous approved drugs.[4][5] In the context of p38 inhibition, the pyrazole core offers a rigid framework upon which substituents can be strategically placed to optimize interactions with the kinase's active site.

Mechanism of Action: Targeting the ATP-Binding Pocket

Most pyrazole-based p38 inhibitors are ATP-competitive, meaning they bind to the same site as the enzyme's natural substrate, adenosine triphosphate (ATP).[7] By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.

A key feature of many potent pyrazole inhibitors is their ability to induce and bind to a specific "DFG-out" conformation of the kinase.[7] The DFG motif (Asp-Phe-Gly) is a conserved region in the activation loop of kinases. In the inactive "DFG-out" state, the phenylalanine residue moves out of the ATP-binding pocket, creating an additional hydrophobic pocket that can be exploited by inhibitors. This induced-fit mechanism contributes to the high affinity and selectivity of many pyrazole-based compounds.[7]

Structure-Activity Relationships (SAR) of Pyrazole-Based p38 Inhibitors

The potency and selectivity of pyrazole-based p38 inhibitors are highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties. Extensive SAR studies have revealed several key principles for designing effective inhibitors.[8]

A seminal example is the development of BIRB 796 (doramapimod), a potent and selective p38 inhibitor that has undergone clinical evaluation.[7][9] The SAR of BIRB 796 and related analogs highlights the importance of several structural features:

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in binding. Aromatic or heteroaromatic groups are often favored, as they can engage in hydrophobic and/or hydrogen bonding interactions within the active site.

-

C3- and C5-Substituents: These positions offer opportunities to modulate potency, selectivity, and pharmacokinetic properties. Lipophilic groups at the C5 position can occupy the hydrophobic pocket created by the DFG-out conformation, significantly enhancing binding affinity.

-

Urea Linker: A urea or amide linker is a common feature, providing key hydrogen bonding interactions with the hinge region of the kinase.[10]

-

Aryl Moieties: Appended aryl or heteroaryl rings can be modified to fine-tune potency and address pharmacokinetic challenges.[10]

Quantitative SAR of Representative Pyrazole-Based p38 Inhibitors

The following table summarizes the in vitro and cellular potencies of a selection of pyrazole-based p38 inhibitors, illustrating the impact of structural modifications on their activity.

| Compound | R1 (N1-substituent) | R5 (C5-substituent) | p38α IC50 (nM) | Cellular TNF-α IC50 (nM) | Reference |

| BIRB 796 | 1-Naphthyl | tert-Butyl | 38 | 20 | [11] |

| Compound 1 | Phenyl | tert-Butyl | 150 | 450 | |

| Compound 2 | 2-Chlorophenyl | tert-Butyl | 50 | 150 | |

| Compound 3 | 1-Naphthyl | Isopropyl | 120 | 300 | |

| Compound 4 | 1-Naphthyl | Cyclohexyl | 90 | 250 |

Experimental Protocols for Inhibitor Evaluation

The discovery and characterization of novel p38 inhibitors rely on a series of robust biochemical and cell-based assays. The following protocols provide a framework for evaluating the potency and cellular efficacy of pyrazole-based compounds.

Biochemical p38α Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α.

Principle: The assay quantifies the phosphorylation of a specific substrate by p38α in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation. A common method utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]

Materials:

-

Recombinant human p38α kinase

-

ATF-2 (or other suitable substrate)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of p38α kinase solution (concentration determined by titration).

-

Add 2 µL of a substrate/ATP mixture (e.g., ATF-2 and ATP at their Km values).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based TNF-α Secretion Assay

This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context, providing a more physiologically relevant measure of efficacy.

Principle: Human monocytic THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell supernatant is then quantified by ELISA in the presence and absence of the test compound.[11]

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO for 30 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.

The Clinical Landscape of Pyrazole-Based p38 Inhibitors

The therapeutic potential of p38 inhibition has led to the clinical development of numerous small-molecule inhibitors, including several with a pyrazole core.[4][13] However, the journey from bench to bedside has been fraught with challenges.

While early-phase clinical trials demonstrated promising anti-inflammatory effects for some p38 inhibitors, many have failed to show significant efficacy in later-stage trials for chronic inflammatory diseases.[4][13] The reasons for these failures are multifaceted and may include:

-

On-target toxicity: p38 is involved in a wide range of cellular processes, and its long-term inhibition may lead to undesirable side effects.

-

Lack of sustained efficacy: In some cases, an initial reduction in inflammatory markers was not maintained over time.[4]

-

Complex disease biology: The intricate and redundant nature of inflammatory signaling pathways may allow for compensatory mechanisms that circumvent the effects of p38 inhibition.

Despite these setbacks, research into p38 inhibitors continues, with a focus on developing more selective compounds, exploring different dosing regimens, and identifying patient populations most likely to benefit from this therapeutic approach. The lessons learned from past clinical trials are invaluable in guiding the future development of pyrazole-based and other p38 inhibitors.

Conclusion

The pyrazole scaffold has unequivocally established itself as a privileged core in the design of potent and selective p38 MAP kinase inhibitors. Its favorable structural and synthetic characteristics have enabled the development of a diverse array of compounds that have been instrumental in elucidating the role of p38 in inflammatory diseases. While the clinical translation of these inhibitors has proven challenging, the wealth of knowledge gained from their development continues to inform the design of next-generation anti-inflammatory therapeutics. The continued exploration of the pyrazole scaffold, coupled with a deeper understanding of the complexities of inflammatory signaling, holds promise for the eventual delivery of a novel class of medicines for a range of debilitating diseases.

References

-

Assay Genie. p38 MAPK Signaling Review. Accessed February 20, 2026. [Link]

- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.

- Lee, J. K., Kim, S. Y., Kim, Y. M., Lee, J. Y., & Park, J. H. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing a 2-molpholinopyrimidine moiety. Bioorganic & medicinal chemistry letters, 22(15), 5142-5146.

- Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Eynde, J. J., Mayank, & Iqbal, J. (2012). Pyrazole as a privileged scaffold in medicinal chemistry. Bioorganic & medicinal chemistry, 20(17), 5236-5256.

- Ngo, T., & Gewirtz, D. A. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry, 18, 101389.

-

Creative BioMart. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Accessed February 20, 2026. [Link]

- Kuma, Y., & Kotlyarov, A. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.

- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.

- Pargellis, C., Regan, J., & Cirillo, P. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.

- Genovese, T., & Cuzzocrea, S. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.

- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.

- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.

- Wurz, R. P., Pettus, L. H., & Totorov, M. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 19(16), 4693-4697.

- Zhang, T., Li, Y., Ma, L., & Liu, H. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Receptors and Signal Transduction, 43(5), 536-545.

- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.

- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.

-

opnMe.com. P38 MAPK Inhibitor I BIRB 796. Accessed February 20, 2026. [Link]

Sources

- 1. Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. promega.com [promega.com]

- 13. scispace.com [scispace.com]

4-Aminopyrazole Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

The following technical guide provides an in-depth analysis of 4-aminopyrazole derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 4-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-amino and 5-amino isomers. While often utilized as a high-value intermediate for fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines), the 4-aminopyrazole core itself possesses unique electronic and steric properties that make it an ideal pharmacophore for kinase inhibition.

This guide dissects the chemical utility of 4-aminopyrazole derivatives, focusing on their role as ATP-competitive inhibitors (particularly for JAK, JNK, and Aurora kinases), their synthetic accessibility, and the structure-activity relationships (SAR) that drive their potency.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Profile and Binding Potential

The 4-aminopyrazole moiety acts as a versatile hydrogen bond donor/acceptor system. Unlike 3- or 5-aminopyrazoles, which are often involved in tautomeric equilibria that can complicate binding modes, the 4-amino group (when the N1 is substituted) provides a directed vector for interaction.

-

Hinge Binding: In kinase ATP pockets, the exocyclic amino group at C4 and the endocyclic nitrogen (N2) often form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Leu or Met).

-

Dipole Alignment: The pyrazole ring's dipole moment aligns favorably within the polar cleft of many enzymes, while the C3 and C5 positions allow for the introduction of lipophilic groups to access the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket.

Isomer Distinction

It is critical to distinguish the 4-amino isomer from its congeners:

-

3/5-Aminopyrazoles: Primarily used to synthesize pyrazolo[1,5-a]pyrimidines.

-

4-Aminopyrazoles: Often retain the monocyclic pyrazole core in the final drug candidate or form pyrazolo[3,4-d] or [4,3-d] systems.

Part 2: Synthetic Strategies

The synthesis of 4-aminopyrazoles requires navigating regioselectivity and preventing over-oxidation. Two primary methodologies dominate the field: Nitration-Reduction (Method A) and De Novo Cyclization (Method B).

Method A: Nitration-Reduction (The Classical Route)

This method is preferred for generating libraries where the pyrazole core is already established.

-

Nitration: Electrophilic aromatic substitution of a pre-functionalized pyrazole using HNO₃/H₂SO₄ or nitronium tetrafluoroborate. The C4 position is the most nucleophilic, ensuring high regioselectivity.

-

Reduction: The nitro group is reduced to the amine.

-

Reagents: SnCl₂/HCl (stannous chloride), H₂/Pd-C, or Fe/NH₄Cl.

-

Note: SnCl₂ is often preferred when sensitive functional groups (like halides) are present that might be dehalogenated by catalytic hydrogenation.

-

Method B: De Novo Cyclization (The Convergent Route)

This approach builds the ring and the amine functionality simultaneously, often using enaminonitriles .

-

Precursor Formation: Condensation of benzyl cyanide derivatives with orthoformates to yield 2-aryl-3-alkoxyacrylonitriles.

-

Hydrazine Cyclization: Reaction with hydrazine (or substituted hydrazines) leads to cyclization.

-

Thorpe-Ziegler Cyclization: In specific variations, intramolecular cyclization of hydrazones yields the 4-amino core directly.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for selecting a synthetic route based on available starting materials.

Caption: Decision tree for the synthesis of 4-aminopyrazoles via Nitration (Route A) or Cyclization (Route B).

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7]

Kinase Inhibition (JAK/STAT Pathway)

Research has validated 4-aminopyrazoles as potent inhibitors of Janus Kinases (JAK1, JAK2, JAK3).[1] The 4-amino group is critical for potency.

Key SAR Findings:

-

N1-Substitution: Bulky groups (e.g., cyclohexyl, substituted phenyl) at N1 often occupy the solvent-exposed region, improving solubility and pharmacokinetic properties.

-

C3/C5-Substitution: Small alkyl groups (Methyl, CF3) at C3 can induce selectivity between kinase isoforms (e.g., JAK vs. CDK) by exploiting subtle differences in the gatekeeper residue.

-

4-Amino Modification: While the free amine is active, derivatizing it into an amide or urea often increases potency by adding additional H-bond acceptors/donors that reach deeper into the pocket (e.g., interacting with the DFG motif).

Quantitative Data Summary

The table below summarizes potency data from key studies on JAK inhibition [1, 2].

| Compound ID | R1 (N-substituent) | R3 (C-substituent) | Target | IC50 (nM) | Selectivity Note |

| Ref Cmpd A | Methyl | Phenyl | JAK2 | 98 | Moderate |

| Ref Cmpd B | Cyclohexyl | CF3 | JAK2 | 12 | High vs JAK1 |

| 17m [2] | Functionalized Pyrimidine | H | JAK3 | 39 | Pan-JAK active |

| Edaravone Analog | Phenyl | Methyl | Antioxidant | N/A | Radical Scavenging |

Mechanism of Action: JAK Signaling

The following diagram illustrates where 4-aminopyrazole inhibitors intervene in the JAK/STAT signaling cascade, preventing downstream gene transcription associated with inflammation and oncology.

Caption: 4-aminopyrazoles block JAK autophosphorylation, halting STAT dimerization and nuclear translocation.

Part 4: Experimental Protocols

Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole (Example Protocol)

This protocol is based on the reduction of a nitropyrazole intermediate [1, 3].

Reagents:

-

4-Nitro-1-methyl-3-propyl-1H-pyrazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂[2]·2H₂O) (5.0 eq)

-

Ethanol (Solvent)

-

Concentrated HCl (Catalyst)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the nitro-pyrazole precursor in 10 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Add 5.0 mmol of SnCl₂·2H₂O followed by 1 mL of concentrated HCl dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (lower polarity) should disappear.

-

Workup: Cool the reaction to room temperature. Neutralize the solution to pH 8–9 using 10% NaOH solution. A white precipitate of tin salts will form.

-

Extraction: Filter the mixture through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH/DCM) to yield the target amine as a pale yellow oil or solid.

In Vitro JAK2 Kinase Inhibition Assay

Validating the biological activity of the synthesized derivative.

Assay Conditions:

-

Enzyme: Recombinant human JAK2 kinase domain.

-

Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1).

-

ATP Concentration: Km apparent (typically 10–50 µM).

-

Detection: ADP-Glo™ or radiometric ³³P-ATP assay.

Protocol:

-

Preparation: Prepare 3x enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

-

Incubation: Add 2 µL of compound (in DMSO) to 4 µL of enzyme mix in a 384-well plate. Incubate for 10 minutes at room temperature to allow equilibrium binding.

-

Initiation: Add 4 µL of ATP/Substrate mix to initiate the reaction.

-

Reaction: Incubate for 60 minutes at room temperature.

-

Termination/Detection: Add detection reagent (e.g., ADP-Glo reagent) according to manufacturer instructions. Read luminescence.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Directions

The 4-aminopyrazole scaffold is evolving beyond simple ATP competition.

-

Covalent Inhibition: Introduction of acrylamide "warheads" at the 4-amino position allows for targeting non-catalytic cysteines in kinases (e.g., BTK or JAK3 Cys909), turning reversible binders into irreversible inhibitors.

-

PROTAC Linkers: The solvent-exposed nature of N1-substituents makes this scaffold an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade pathogenic kinases.

References

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3] URL:[Link]3]

-

Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: Molecules (MDPI) (2022). URL:[Link]

-

Recent advances in aminopyrazoles synthesis and functionalization. Source: Chimica Italiana (2018). URL:[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: International Journal of Molecular Sciences (2023). URL:[Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: Journal of Medicinal Chemistry (via PMC).[4] URL:[Link]

Sources

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives [pubmed.ncbi.nlm.nih.gov]

Targeting the G1/S Checkpoint: A Medicinal Chemistry Guide to CDK2 Inhibition via the Pyrazole-4-Amine Scaffold

Executive Summary

This technical guide details the rational design, synthesis, and validation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing the pyrazole-4-amine pharmacophore.[1] While CDK4/6 inhibitors (e.g., Palbociclib) have revolutionized breast cancer therapy, CDK2 remains a critical escape route for resistance and a primary driver in Cyclin E-amplified tumors. The pyrazole-4-amine core offers a privileged scaffold for ATP-competitive inhibition, providing distinct vectors for optimizing selectivity against the highly homologous CDK1.

Part 1: Structural Biology & Mechanistic Rationale

The Target: CDK2/Cyclin E Complex

CDK2 is the master regulator of the G1-to-S phase transition.[2][3] Its activity is governed by binding to Cyclin E (G1 phase) or Cyclin A (S phase) and phosphorylation at Thr160.

-

The Mechanism: Active CDK2 phosphorylates the Retinoblastoma protein (Rb).[4] Hyperphosphorylated Rb releases the E2F transcription factor, triggering the transcription of genes required for DNA replication (e.g., DNA polymerase, Thymidine kinase).

-

The Challenge: CDK2 shares 100% identity with CDK1 in the ATP binding site residues, making selectivity the primary hurdle. CDK1 inhibition causes severe toxicity (G2/M arrest), whereas CDK2 inhibition is often compensated by CDK1 in normal cells but lethal in Cyclin E-amplified cancer cells (synthetic lethality).

The Scaffold: Pyrazole-4-Amine

The 1H-pyrazole-4-amine core serves as a versatile hinge-binding motif. Unlike the more common pyrazolo[1,5-a]pyrimidines, the isolated pyrazole ring allows for a "fragment-growing" approach.

-

Hinge Binder: The pyrazole nitrogen (N1-H or N2) acts as a hydrogen bond donor/acceptor pair with the backbone carbonyl and amide of Leu83 in the CDK2 hinge region.[1]

-

Gatekeeper Interaction: Substituents at the 3- and 5-positions interact with the gatekeeper residue (Phe80 ).

-

Solvent Vector: The 4-amino group provides a vector pointing towards the solvent front or the back pocket, ideal for attaching solubilizing groups or exploring unique hydrophobic pockets to gain selectivity over CDK1.

Signaling Pathway Visualization

Figure 1: The CDK2 signaling cascade.[1][3][5][6] The inhibitor blocks ATP binding, preventing Rb phosphorylation and arresting cells in G1.

Part 2: Medicinal Chemistry & SAR Strategy[7][8]

Binding Mode & Pharmacophore

To design a potent inhibitor, we must satisfy the ATP-binding pocket requirements while exploiting the subtle differences between CDK2 and CDK1.[7]

| Vector | Residue Interaction | Chemical Group Strategy |

| Hinge Region | Leu83 (Backbone) | Pyrazole Core: The N-H acts as a donor to Leu83 C=O; the N: acts as an acceptor from Leu83 N-H. |

| Gatekeeper | Phe80 | C3/C5 Substituents: Small alkyl or aryl groups (e.g., Methyl, Cyclopropyl) to induce twist or fill hydrophobic space. Bulky groups here can clash with the gatekeeper. |

| Solvent Front | Lys33 / Asp145 | 4-Amino Derivatization: Acylation of the 4-NH2 (forming amides or ureas) allows extension into the solvent. This is the primary vector for tuning physicochemical properties (LogD, Solubility). |

| Ribose Pocket | Val18 | C3/C5 Substituents: Often symmetrical 3,5-dimethyl groups are used, but desymmetrization (e.g., 3-isopropyl) can improve potency. |

Selectivity Optimization (The CDK1 Problem)

CDK1 and CDK2 active sites are nearly identical.[5][8] However, the flexibility of the Glycine-rich loop (G-loop) differs.

-

Strategy: Design rigid 4-amino substituents (e.g., benzamides or heteroaryl-amides) that stabilize the CDK2 G-loop conformation which is energetically less favorable for CDK1.

-

Avoid: Large hydrophobic groups at the 4-position that might penetrate too deeply, as the back-pocket is conserved. Focus on surface electrostatics at the solvent front.

Figure 2: Pharmacophore map of the Pyrazole-4-amine scaffold within the CDK2 ATP pocket.

Part 3: Synthetic Protocols

The synthesis of 3,5-disubstituted-1H-pyrazol-4-amines is best achieved via a convergent route, allowing late-stage diversification at the amine.

Synthesis Workflow

Route: Knorr Pyrazole Synthesis

-

Cyclocondensation: React a 1,3-diketone with hydrazine hydrate.

-

Nitration: Electrophilic aromatic substitution at the 4-position.

-

Reduction: Catalytic hydrogenation to yield the free amine.

-

Derivatization: Acylation to generate the final inhibitor library.

Detailed Step-by-Step Protocol

Step 1: 3,5-Dimethyl-1H-pyrazole (Core Formation)

-

Reagents: Acetylacetone (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

-

Procedure: Add hydrazine hydrate dropwise to a cooled solution of acetylacetone in ethanol. Reflux for 2 hours. Evaporate solvent.

-

Yield: typically >90%.

Step 2: 3,5-Dimethyl-4-nitro-1H-pyrazole (Nitration)

-

Reagents: Pyrazole (from Step 1), Fuming HNO3, H2SO4.

-

Procedure: Dissolve pyrazole in conc. H2SO4 at 0°C. Add fuming HNO3 dropwise (exothermic!). Stir at 60°C for 1 hour. Pour onto ice. Filter the precipitate.

-

Safety Note: This reaction can run away; maintain strict temperature control.

Step 3: 3,5-Dimethyl-1H-pyrazol-4-amine (Reduction)

-

Reagents: Nitro-pyrazole (Step 2), 10% Pd/C, H2 gas (balloon), Methanol.

-

Procedure: Suspend nitro compound and catalyst in MeOH. Stir under H2 atmosphere for 4-12 hours. Filter through Celite.

-

Stability Warning: The free amine is oxidation-sensitive. Use immediately or store as an HCl salt.

Step 4: Library Generation (Amide Coupling)

-

Reagents: Pyrazol-4-amine, R-COOH, HATU, DIPEA, DMF.

-

Procedure: Standard peptide coupling. Purify via preparative HPLC.

Figure 3: Synthetic route for generating pyrazole-4-amine CDK2 inhibitors.

Part 4: Biological Validation Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

To determine IC50 values, we use the ADP-Glo assay (Promega), which quantifies ADP produced during the kinase reaction.[9] It is preferred over FRET for its high sensitivity and resistance to fluorescent interference.

Protocol:

-

Reagents: Recombinant CDK2/Cyclin E1 complex (SignalChem), ATP (Ultrapure), Poly(Glu, Tyr) substrate.

-

Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

Step 1 (Kinase Reaction):

-

Plate 5 µL of compound (serially diluted in DMSO).

-

Add 5 µL of enzyme/substrate mix.

-

Add 5 µL of ATP (at Km, typically 10-50 µM).

-

Incubate at RT for 60 mins.

-

-

Step 2 (ADP Depletion): Add 15 µL ADP-Glo™ Reagent. Incubate 40 mins (consumes unreacted ATP).

-

Step 3 (Detection): Add 30 µL Kinase Detection Reagent (converts ADP

ATP -

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Data Analysis: Fit to sigmoidal dose-response curve to calculate IC50.

Critical Checkpoint: Always run a counter-screen against CDK1/Cyclin B . A selectivity ratio (IC50_CDK1 / IC50_CDK2) of >30 is the target for a lead compound.

Cellular Assay: Rb Phosphorylation (Western Blot)

Inhibition of CDK2 must be validated by the loss of phosphorylation on its primary substrate, Rb, at Serine 807/811.

Protocol:

-

Cell Line: OVCAR-3 (Cyclin E amplified) or MCF-7.

-

Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 6-24 hours. Include Dinaciclib as a positive control.

-

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Blotting:

-

Primary Ab: Anti-phospho-Rb (Ser807/811) [Cell Signaling Tech #8516].

-

Loading Control: Total Rb and GAPDH.

-

-

Result: Effective CDK2 inhibition results in a dose-dependent disappearance of the pRb band.

References

-

Structural Basis of CDK2 Inhibition: Russo, A. A., et al. "Crystal structure of the human cyclin-dependent kinase 2." Nature 382, 325–331 (1996).

-

Pyrazole-based CDK Inhibitors (SAR & Design): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-387032), a Potent and Selective Inhibitor of Cyclin-Dependent Kinases 2, 7, and 9." Journal of Medicinal Chemistry 47(15), 3711-3729 (2004).

-

ADP-Glo™ Kinase Assay Technical Manual: Promega Corporation. "ADP-Glo™ Kinase Assay Systems."[2][9][10][11][12]

-

CDK2/Cyclin E Signaling & Rb Phosphorylation: Sherr, C. J., & Roberts, J. M. "CDK inhibitors: positive and negative regulators of G1-phase progression." Genes & Development 13, 1501-1512 (1999).

-

Recent Pyrazole-4-amine Derivatives: Wang, S., et al. "Discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potential CDK2 inhibitors." International Journal of Molecular Sciences (2021).

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. Promega ADP-Glo Kinase Assay + CDK2/CyclinE1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 12. CDK2/Cyclin E2 Kinase Enzyme System [promega.sg]

Strategic Fluorination of Pyrazolamines: A Guide to SAR Optimization

Executive Summary: The Fluorine Imperative

In the high-stakes arena of medicinal chemistry, the pyrazole scaffold is ubiquitous, anchoring blockbuster drugs from Celecoxib to Sildenafil .[1] However, the introduction of a primary amine (pyrazolamine) combined with strategic fluorination transforms this privileged structure into a hyper-tunable engine for drug discovery.[1][2]

This guide addresses the Structure-Activity Relationship (SAR) of fluorinated pyrazolamines. It is not merely a review but a tactical manual for researchers aiming to modulate lipophilicity, metabolic stability, and pKa. We focus on two distinct chemical spaces:

-

Ring-Fluorinated Pyrazolamines: Direct attachment of F to the C4 carbon.[1][2]

-

Fluoroalkyl Pyrazolamines: Incorporation of

or

Chemical Rationale: Why Fluorinate?

The introduction of fluorine into a pyrazolamine scaffold is rarely neutral. It induces profound electronic and steric changes that drive potency.[2]

The pKa Modulation Effect

The basicity of the exocyclic amine is critical for hydrogen bonding (e.g., with the hinge region of kinases).[1]

-

Mechanism: Fluorine is highly electronegative (

).[2] When attached to the pyrazole core (specifically C4), it exerts a strong inductive electron-withdrawing effect (-I).[1][2] -

Outcome: This lowers the pKa of the pyrazole nitrogen and the exocyclic amine, often improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Metabolic Blockade

The C4 position of pyrazoles is electronically rich and prone to oxidative metabolism (CYP450-mediated hydroxylation).[1][2]

-

Solution: Replacing C-H with C-F blocks this metabolic soft spot.[2] The C-F bond energy (~116 kcal/mol) renders it metabolically inert, extending in vivo half-life (

).[1][2]

The "Polar Hydrophobicity" Paradox

Fluorine is lipophilic, yet the C-F bond has a strong dipole. This allows fluorinated pyrazolamines to penetrate hydrophobic pockets (like the ATP-binding site of CDK9 or CSNK2) while maintaining specific electrostatic interactions that a simple methyl group cannot offer.[1][2]

Structural Activity Map (SAR)[2]

The following diagram illustrates the core SAR logic for a generalized fluorinated pyrazolamine scaffold.

Figure 1: SAR Logic Map for Fluorinated Pyrazolamines. Note the inductive influence of C4-fluorination on the C5-amine donor capability.

Synthetic Access Strategies

Synthesizing these scaffolds requires overcoming the high electronegativity of fluorine, which can deactivate precursors. Two primary routes are recommended.

Route A: The "Building Block" Approach (For )

This is the standard for generating 3-(trifluoromethyl)pyrazol-amines.[1][2]

-

Reagents: Trifluoroacetoacetate + Hydrazine.[2]

-

Regioselectivity: Controlled by the hydrazine substituent (bulky groups on hydrazine favor specific tautomers).[2]

Route B: Direct Fluorination (For C4-F)

Accessing 4-fluoro-3-aminopyrazoles is more challenging.[1][2] The most robust protocol involves electrophilic fluorination of an enaminoketone precursor before cyclization.

Figure 2: Step-wise synthesis of 3-amino-4-fluoropyrazoles via Selectfluor mediated fluorination.

Physicochemical & Biological Profiling

Data below summarizes the impact of substituting Hydrogen (H) with Fluorine (F) or Trifluoromethyl (CF3) on a generic pyrazolamine kinase inhibitor.

Table 1: Comparative Physicochemical Metrics[1]

| Property | Substituent: -H (Baseline) | Substituent: -F (C4) | Substituent: -CF3 (C3) | Impact Analysis |

| LogP (Lipophilicity) | 1.8 | 2.1 | 2.9 | F adds moderate lipophilicity; CF3 drastically increases it, aiding membrane crossing.[1][2] |

| pKa (Pyraz-NH) | ~14.0 | ~12.5 | ~11.0 | Fluorination increases acidity of the ring NH, altering H-bond strength.[1][2] |

| Metabolic Stability | Low (Oxidation prone) | High | Very High | F blocks C-H oxidation sites; CF3 is metabolically inert.[2] |

| Steric Volume | Small (Van der Waals) | Small (Bioisostere to H/OH) | Large (Bioisostere to i-Pr) | CF3 requires a distinct hydrophobic pocket (e.g., Gatekeeper residue).[2] |

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-Fluoropyrazole

Validated via J. Org.[1][2][4] Chem. 2011, 76, 10, 4105–4111.

Objective: Synthesis of 3-amino-4-fluoro-5-phenyl-1H-pyrazole.

-

Fluorination of Enaminoketone:

-

Dissolve 3-amino-1-phenyl-2-buten-1-one (1.0 eq) in Acetonitrile (MeCN).

-

Add Selectfluor (1.1 eq) portion-wise at 0°C.[2]

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC for disappearance of starting material.

-

Checkpoint: The intermediate

-fluoro enaminoketone is unstable; proceed immediately to cyclization.[1][2]

-

-

Cyclization:

-

Add Hydrazine Hydrate (2.0 eq) directly to the reaction mixture.[2]

-

Heat to reflux (80°C) for 3 hours.

-

Cool to RT and concentrate in vacuo.

-

-

Purification:

Protocol B: Kinase Affinity Assay (F-Scan Validation)

Objective: Determine

-

Preparation: Prepare 10mM stocks of H-analog and F-analog in 100% DMSO.

-

Dilution: Serial dilute (1:3) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Incubation:

-

Mix 5

L compound + 5 -

Incubate 60 min at RT.

-

-

Detection: Add ATP-Glo reagent (Promega) or similar chemiluminescent reporter.[1][2]

-

Analysis: Plot RLU vs. Log[Concentration]. Calculate

.

Case Study: CSNK2 Inhibition

Reference Grounding: Strategic Fluorination of Pyrazolo[1,5-a]pyrimidines.

In the development of Casein Kinase 2 (CSNK2) inhibitors, researchers utilized a pyrazolo[1,5-a]pyrimidine scaffold (a fused pyrazolamine derivative).[1][2]

-

Challenge: The lead compound had poor metabolic stability (

min). -

Intervention: Introduction of a single Fluorine atom on the electron-rich phenyl ring attached to the pyrazole core.[1][2][5]

-

Result:

References

-

Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 2011.[1][2][4][6]

-

Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. ChemRxiv, 2024.

-

Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids. Frontiers in Chemistry, 2020.[1][2]

-

Fipronil (PubChem Compound Summary). National Library of Medicine.[2]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Beni-Suef University Journal of Basic and Applied Sciences, 2021.

Sources

- 1. scispace.com [scispace.com]

- 2. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-fluorophenyl)-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents like Celecoxib to novel anticancer drugs.[2][4] This guide focuses on a specific, yet highly relevant, derivative: N-(4-fluorophenyl)-1H-pyrazol-4-amine . The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and modulate binding affinity.

This document provides a comprehensive analysis of the chemical structure of N-(4-fluorophenyl)-1H-pyrazol-4-amine. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to synthesize, characterize, and validate this class of molecule. We will move beyond simple data reporting to explore the causality behind analytical observations and the strategic choices in experimental design, ensuring a robust and reproducible characterization workflow.

Molecular Architecture and Physicochemical Properties

The foundational step in analyzing any compound is to understand its basic molecular structure and predicted properties. N-(4-fluorophenyl)-1H-pyrazol-4-amine is composed of a central 1H-pyrazole ring, an amine linker at the 4-position, and a 4-fluorophenyl substituent attached to the amine.

Caption: Chemical structure of N-(4-fluorophenyl)-1H-pyrazol-4-amine.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈FN₃ | [5] |

| Molecular Weight | 177.18 g/mol | [5] |

| Monoisotopic Mass | 177.07022 Da | [5] |

| IUPAC Name | N-(4-fluorophenyl)-1H-pyrazol-4-amine | [5] |

| Predicted XlogP | 1.9 | [5] |

The structure's key features—a hydrogen bond donor (amine NH), a hydrogen bond acceptor (pyrazole nitrogens), and an aromatic system modified by an electronegative fluorine atom—are critical determinants of its potential biological activity, particularly in interacting with protein targets like kinases.[6][7]

Representative Synthesis and Workflow Validation

While numerous methods exist for pyrazole synthesis, a common and reliable approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] Below is a representative workflow for the synthesis of the title compound, designed for clarity and reproducibility.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a protected 4-aminopyrazole, followed by a cross-coupling reaction. This approach offers good control over regioselectivity.

Caption: A representative synthetic workflow for N-(4-fluorophenyl)-1H-pyrazol-4-amine.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This protocol describes the key cross-coupling step, which is critical for forming the C-N bond between the pyrazole and fluorophenyl rings.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe.

-

Causality: The reaction is highly sensitive to oxygen and moisture. An inert atmosphere and anhydrous solvent are essential to prevent catalyst deactivation and side reactions.

-

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken hourly, quenched, and spotted against the starting materials. The reaction is complete upon full consumption of the limiting reagent.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: The resulting protected intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the final product after neutralization and purification.

Spectroscopic and Analytical Characterization

The unequivocal identification of N-(4-fluorophenyl)-1H-pyrazol-4-amine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Predicted Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Pyrazole NH | 11.0 - 13.0 | br s | Acidic proton, often broad and may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| Pyrazole C3-H , C5-H | 7.5 - 7.8 | s | These protons are on the electron-deficient pyrazole ring, shifting them downfield. They may appear as two distinct singlets or a single singlet depending on the tautomeric equilibrium.[10] |

| Phenyl H (ortho to F) | 7.0 - 7.2 | t | Coupled to the adjacent protons and the fluorine atom, appearing as a triplet (or more complex multiplet). |

| Phenyl H (ortho to N) | 6.9 - 7.1 | dd | Coupled to the adjacent protons. Shifted slightly upfield due to the electron-donating effect of the amine. |

| Amine NH | 5.5 - 6.5 | br s | Position is variable and signal is broad due to quadrupole broadening and exchange. Disappears upon D₂O shake. |

¹³C NMR Predicted Data

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| Phenyl C -F | 155 - 160 | Large ¹JCF coupling constant (~240-250 Hz). |

| Pyrazole C 3, C 5 | 130 - 140 | Aromatic carbons adjacent to nitrogen atoms are deshielded. |

| Phenyl C -N | 138 - 142 | Quaternary carbon attached to the amine nitrogen. |

| Pyrazole C 4 | 115 - 125 | Carbon attached to the amine linker. |

| Phenyl C (ortho to F) | 115 - 118 | Shows a ²JCF coupling constant (~20-25 Hz). |

| Phenyl C (ortho to N) | 118 - 122 | Shielded relative to the other aromatic carbons. |

Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest. It also slows the exchange of N-H protons, often allowing them to be observed more clearly.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

Validation: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the N-H signals validates their assignment. 2D NMR experiments like COSY and HSQC can be used to confirm H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3200 | N-H Stretch (amine & pyrazole) | Medium, Broad | The broadness is due to hydrogen bonding. Two distinct peaks may be visible for the primary amine and the pyrazole N-H.[11] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the pyrazole and phenyl rings.[12] |

| 1620 - 1580 | N-H Bend (amine) | Medium | Bending vibration of the primary amine.[13] |

| 1590 - 1450 | C=C & C=N Stretch (aromatic) | Strong | Multiple sharp bands corresponding to the stretching vibrations within the aromatic rings.[12] |

| 1250 - 1210 | C-F Stretch | Strong | The C-F bond gives a strong, characteristic absorption in this region.[14] |

| 1350 - 1280 | Aromatic C-N Stretch | Medium-Strong | Stretching vibration of the bond between the phenyl ring and the amine nitrogen. |

Protocol for ATR-FTIR Analysis

-

Instrument Blank: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for data integrity, as it is subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

| 178.0775 | [M+H]⁺ | The protonated molecular ion. High-resolution MS (HRMS) should match the calculated exact mass (C₉H₉FN₃⁺) to within 5 ppm, confirming the elemental composition.[5][15] |

| 151.06 | [M+H - HCN]⁺ | A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide from the ring. |

| 111.03 | [C₆H₅FN]⁺ | Fragmentation at the C-N bond between the pyrazole and the amine linker. |

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster ions or a commercial calibration mix) immediately before the run to ensure high mass accuracy. This is a critical self-validating step.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. Obtain both a full scan spectrum to identify the molecular ion and a fragmentation (MS/MS) spectrum of the parent ion [M+H]⁺ to validate the predicted fragmentation patterns.

Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibition

The structural motifs within N-(4-fluorophenyl)-1H-pyrazol-4-amine are highly relevant to drug discovery, particularly for the development of kinase inhibitors.[16][17]

-

The Pyrazole Core: Acts as a stable, aromatic scaffold that can be readily functionalized to orient substituents into the active site of a protein. Its nitrogen atoms are excellent hydrogen bond acceptors.

-

The Amine Linker: Provides a crucial hydrogen bond donor site, often interacting with the "hinge region" of the ATP-binding pocket in many kinases.

-

The 4-Fluorophenyl Group: This group often occupies a hydrophobic pocket. The fluorine atom can increase binding affinity through favorable electrostatic interactions and, importantly, can block sites of metabolism (like para-hydroxylation), thereby improving the pharmacokinetic profile of the drug candidate.[14]

A related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a highly selective inhibitor of p38 MAP kinase, demonstrating the therapeutic potential of this scaffold.[6] The exocyclic amine was found to form a key hydrogen bond within the ATP binding site.[6]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-(4-fluorophenyl)-1h-pyrazol-4-amine (C9H8FN3) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. connectjournals.com [connectjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. PubChemLite - 1-(4-fluorophenyl)-1h-pyrazol-4-amine (C9H8FN3) [pubchemlite.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Amination of 4-Bromopyrazole with 4-Fluoroaniline

Executive Summary

The synthesis of

While standard coupling protocols exist, this specific transformation presents a unique chemoselective challenge: the acidity of the pyrazole N-H bond (

This guide provides two validated workflows:

-

Protocol A (Direct Coupling): A high-efficiency method using tBuBrettPhos Pd G3 for unprotected pyrazoles.

-

Protocol B (Protected Route): A robust, scalable method using THP-protection for challenging substrates or GMP environments.

Mechanistic Insight & Catalyst Selection

The Chemoselectivity Challenge

In the coupling of 4-bromopyrazole, the catalyst faces two nucleophilic sites: the exocyclic amine of the aniline and the endocyclic nitrogen of the pyrazole.

-

Path A (Desired): Oxidative addition at C4-Br, followed by amine coordination and reductive elimination.

-

Path B (Parasitic): Deprotonation of the pyrazole N-H forms a pyrazolyl anion, which binds tightly to Pd(II), forming a stable "off-cycle" resting state that halts turnover.

The Solution: Ligand & Precatalyst Engineering

To overcome N-H poisoning, we utilize Buchwald 3rd Generation (G3) Precatalysts .

-

Ligand (tBuBrettPhos): The extreme bulk of the tert-butyl groups on the biaryl backbone prevents the formation of dimeric Pd species and facilitates the reductive elimination of the electron-deficient 4-fluoroaniline.

-

Base (LiHMDS): For the direct method, a strong, non-nucleophilic base is required to instantaneously deprotonate the pyrazole N-H, converting it into a spectator anion rather than a competitive binder.

Catalytic Cycle Visualization

The following diagram illustrates the G3 activation and the active catalytic cycle.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using G3 precatalysts. Note the critical avoidance of the off-cycle inhibitory complex.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, library generation. Critical Requirement: Strictly anhydrous conditions; LiHMDS quality is paramount.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |

| 4-Bromopyrazole | 146.97 | 1.0 | 1.0 | 147 mg |

| 4-Fluoroaniline | 111.12 | 1.2 | 1.2 | 114 µL |

| _t_BuBrettPhos Pd G3 | ~850 | 0.02 | 0.02 | 17 mg |

| LiHMDS (1.0 M in THF) | - | 3.1 | 3.1 | 3.1 mL |

| THF (Anhydrous) | - | - | - | 2.0 mL |

Step-by-Step Procedure

-

Setup: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.

-

Solids: Charge the vial with 4-Bromopyrazole (147 mg) and tBuBrettPhos Pd G3 (17 mg).

-

Note: If using the G3 precatalyst, no additional free ligand is strictly necessary, but adding 0.5-1% free tBuBrettPhos can extend catalyst lifetime.

-

-

Purge: Seal the vial and purge with inert gas for 5 minutes.

-

Liquids: Add anhydrous THF (2 mL) and 4-Fluoroaniline (114 µL) via syringe.

-

Activation: Dropwise add LiHMDS (3.1 mL) at room temperature.

-

Observation: The solution may turn dark orange/brown. This is normal. The excess base (3.1 equiv) is required: 1 equiv to deprotonate the pyrazole NH, 1 equiv to deprotonate the aniline during the cycle, and 1.1 equiv as buffer.

-

-

Reaction: Heat the block to 65 °C and stir vigorously (1000 rpm) for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for Product Mass [M+H]+ = 178.2.

-

Success Marker: Disappearance of bromide (Rt ~ X min) and appearance of product (Rt ~ Y min).

-

-

Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes:EtOAc gradient 0-50%).

Protocol B: Protected Route (THP-Protection)

Best for: Large-scale synthesis (>10g), GMP processes, or if Protocol A yields <50%.

Workflow Diagram

Figure 2: Three-step workflow ensuring regiospecificity and high yield.

Step 2: Coupling of 1-THP-4-bromopyrazole

Note: Step 1 (Protection with DHP/pTsOH) and Step 3 (Deprotection with HCl) are standard organic transformations. We focus here on the critical coupling step.

-

Reagents:

-

1-THP-4-bromopyrazole (1.0 equiv)

-

4-Fluoroaniline (1.2 equiv)

-

BrettPhos Pd G3 (1 mol%) - Note: tBuBrettPhos is not strictly needed here; standard BrettPhos is excellent for protected substrates.

-

NaOtBu (1.5 equiv) - Weaker base is sufficient as NH is protected.

-

Dioxane (0.5 M concentration)

-

-

Conditions: 90 °C for 4 hours.

-

Advantage: This route eliminates the "catalyst poisoning" effect of the free NH, often resulting in higher turnover numbers (TON).

Troubleshooting & Optimization Matrix

Use this self-validating table to diagnose reaction failures.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by O₂ or H₂O. | Ensure LiHMDS is fresh (titrate if unsure). Purge solvents longer. |

| Starting Material Remaining | Inactive Catalyst species.[1] | Switch from Pd(OAc)₂/Ligand to Pd G3 Precatalyst . |

| Debromination (Pyrazole-H) | Lower temperature to 60°C. Ensure solvent is anhydrous. | |

| Bis-arylation | Excess aniline reacting. | Strictly control stoichiometry (1.1 equiv aniline). |

| Product trapped in aqueous | Pyrazole is amphoteric. | Adjust pH to ~8-9 during workup. Do not make too acidic or basic. |

References

-

Original Unprotected Heterocycle Protocol: Alsabeh, P. G.; Strivalen, C. W.; Grenning, A. J.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014 , 16(16), 4296–4299. [Link]

-

General Buchwald-Hartwig Review (BrettPhos/RuPhos): Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]

-

Precatalyst Activation (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 2016 , 7, 759–765. [Link]

-

Kinase Inhibitor Context (p38 MAP Kinase): Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002 , 12(12), 1559–1562. [Link]

Sources

Application Note: Strategic Solvent Selection for N-(4-fluorophenyl)-1H-pyrazol-4-amine

Executive Summary

This guide provides a technical framework for the solvent selection, solubilization, and handling of N-(4-fluorophenyl)-1H-pyrazol-4-amine . This compound represents a specific class of aminopyrazoles often utilized as kinase inhibitor scaffolds or intermediates in heterocycle synthesis. Its physicochemical duality—possessing both a lipophilic fluorophenyl tail and a polar, hydrogen-bonding pyrazole-amine core—creates unique solubility challenges.

This document moves beyond simple "solubility lists" to establish a causal logic for solvent selection across three critical workflows: Synthesis/Reaction , Purification (Recrystallization) , and Biological Assay Formulation .

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first understand the molecular interactions driving the solid-state lattice energy versus solvation energy.

Structural Analysis

-

Hydrogen Bond Donors (HBD): 2 (Pyrazole N-H, Secondary Amine N-H). High potential for intermolecular H-bonding, leading to high crystallinity and higher melting points.

-

Hydrogen Bond Acceptors (HBA): 3 (Pyrazole -N=, Fluorine, Amine N).

-

Lipophilicity (LogP): Predicted ~1.9. The 4-fluorophenyl group imparts significant lipophilicity, making the compound sparingly soluble in pure water but highly soluble in organic acceptors.

-

Acidity/Basicity: Amphoteric. The pyrazole NH is weakly acidic (

), while the pyrazole N2 is weakly basic. The exocyclic amine is less basic due to conjugation with the phenyl ring.

Predicted Solubility Classes

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Strong H-bond acceptance breaks lattice. | High (>100 mg/mL) | Stock solutions, Reactions |

| Polar Protic | Methanol, Ethanol, IPA | H-bond donor/acceptor exchange. | Moderate (10-50 mg/mL) | Recrystallization, Reactions |

| Chlorinated | DCM, Chloroform | Dipole-dipole; good for lipophilic domain. | Moderate-High | Extraction, Chromatography |

| Ethers/Esters | THF, Ethyl Acetate | Weak H-bond acceptance. | Moderate | Work-up, Crystallization |

| Hydrocarbons | Hexane, Heptane, Toluene | Van der Waals only. | Low/Insoluble | Anti-solvent, Wash |

| Aqueous | Water, PBS | Hydrophobic effect dominates. | Negligible (<0.1 mg/mL) | Anti-solvent |

Protocol 1: The "Tiered" Solubility Screening Workflow

Do not rely on literature values alone. Purity profiles and polymorphs can drastically alter solubility. Use this self-validating protocol to determine exact limits.

Materials

-

Compound: N-(4-fluorophenyl)-1H-pyrazol-4-amine (approx. 50 mg).

-

Solvent Set: DMSO, Methanol, Acetonitrile, Toluene, Water.

-

Equipment: HPLC vials, vortex mixer, sonicator, heating block (

), HPLC-UV or LC-MS.

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh 5.0 mg of compound into 5 separate clear glass HPLC vials.

-

Incremental Addition (The "Titration" Method):

-

Add 50

L of the respective solvent to each vial. -

Vortex for 30 seconds.

-

Sonicate for 5 minutes (degas mode if available).

-

-

Visual Assessment (Tier 1 Check):

-

Clear Solution? Solubility is

. Stop. -

Suspension? Proceed to Step 4.

-

-

Thermal Stressing:

-

Heat vials to

for 10 minutes. -

Clear Solution? Solubility is temperature-dependent (ideal for recrystallization).

-

Still Solid? Add another 450

L (total 0.5 mL).

-

-

Quantification (Tier 2 Check):

-

If fully dissolved at 0.5 mL: Solubility

. -

If still solid: Filter supernatant (0.22

m PTFE filter) and inject into HPLC to determine saturation concentration (

-

Protocol 2: Recrystallization & Purification Strategy

The most common impurity in the synthesis of this compound is the starting material (4-fluorophenylhydrazine or nitropyrazole precursors). The solubility differential is key.

Recommended Solvent System: Ethanol / Water or Ethyl Acetate / Heptane .

Diagram: Recrystallization Decision Tree

Figure 1: Decision logic for purifying aminopyrazoles via thermal recrystallization.

Procedure

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

). -

Saturation: If solid remains, add Ethanol dropwise until clear. If a significant amount remains undissolved after 20 mL/g, the impurity is likely inorganic; perform a hot filtration .

-

Nucleation: Allow the solution to cool slowly to room temperature on a stir plate (turn off heat, keep stirring). Rapid cooling traps impurities.

-

Anti-Solvent (Optional): If yield is low after cooling, add Water (if using Ethanol) or Heptane (if using EtOAc) dropwise until persistent turbidity is observed, then cool to

. -

Isolation: Filter via vacuum. Wash cake with cold anti-solvent (e.g., 1:1 EtOH:Water).

Protocol 3: Biological Assay Formulation

For drug development (IC50 assays, cell culture), the solvent must be biocompatible and prevent precipitation upon dilution into media.

-

Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) .[1]

-

Rationale: Dissolves the compound at high concentrations (>20 mM) and is miscible with water.

-

-

Stability Warning: Aminopyrazoles can be sensitive to oxidation over long periods in solution.

-

Mitigation: Store DMSO stocks at

under Nitrogen/Argon. Avoid repeated freeze-thaw cycles.

-

Serial Dilution Workflow (Graphviz)

Figure 2: Dilution scheme to prevent "crashing out" in aqueous media.

References

-

Synthesis & Properties of Aminopyrazoles

-

Vertex AI Search Result 1.17: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry. Available at: [Link]

-

Vertex AI Search Result 1.21: Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

-

Solvent Selection Guides

-

Compound Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 201772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-(4-fluorophenyl)-1h-pyrazol-4-amine (C9H8FN3) [pubchemlite.lcsb.uni.lu]

preventing N1-arylation during synthesis of N-(4-fluorophenyl)-1H-pyrazol-4-amine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-aryl pyrazole derivatives, specifically focusing on the preparation of N-(4-fluorophenyl)-1H-pyrazol-4-amine. We will address the critical challenge of controlling regioselectivity to prevent the formation of the undesired N1-arylated isomer, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

The Synthetic Challenge: Controlling Regioselectivity

The synthesis of N-(4-fluorophenyl)-1H-pyrazol-4-amine via cross-coupling methods, such as the Buchwald-Hartwig amination, presents a classic regioselectivity problem. The 4-aminopyrazole starting material possesses two distinct nucleophilic nitrogen centers: the endocyclic (ring) N1 nitrogen and the exocyclic (amino) N4 nitrogen. While the desired product results from C-N bond formation at the N4 position, the inherent nucleophilicity of the pyrazole ring often leads to competitive and undesired arylation at the N1 position. This guide provides strategies to steer the reaction exclusively toward the desired N4 product.

Visualizing the Reaction Pathway

The diagram below illustrates the desired reaction outcome versus the common, undesired side product.

Caption: Competing N4 (desired) vs. N1 (undesired) arylation pathways.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the N1-arylated isomer, leading to a difficult-to-separate mixture. What are the primary causes and how can I improve N4 selectivity?

A1: This is the most common failure mode and typically stems from suboptimal catalyst selection or reaction conditions that do not adequately differentiate between the two nucleophilic nitrogen atoms. The endocyclic N1 nitrogen is often kinetically favored for arylation. To overcome this, you must create a reaction environment that sterically or electronically favors the exocyclic N4-amino group.

Solution 1: Catalyst and Ligand Optimization (The Primary Lever)

For palladium-catalyzed Buchwald-Hartwig aminations, the choice of phosphine ligand is the most critical factor for controlling regioselectivity.[1] Bulky, electron-rich biarylphosphine ligands are essential. They form a sterically demanding catalytic complex that physically obstructs the approach of the endocyclic N1 nitrogen, making the less-hindered exocyclic N4-amine the preferred site of reaction.[2][3]

Recommended Ligand Systems for High N4 Selectivity:

| Ligand | Palladium Precatalyst | Typical Base | Solvent | Key Characteristics & Rationale |

| tBuBrettPhos | Pd₂(dba)₃ or tBuBrettPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | t-BuOH or Toluene | (Top Recommendation) Excellent performance in amination of NH-containing heterocyles.[2] Its specific architecture is highly effective at preventing N1-arylation. |

| tBuDavePhos | Pd(dba)₂ | K-OtBu | Xylene | Proven effective for C4-amination of pyrazoles, particularly when an N1-protecting group is used, but can also promote selectivity without one.[4] |

| XPhos | Pd₂(dba)₃ or XPhos Pd G2 | K₂CO₃ or K₃PO₄ | Toluene or Dioxane | A robust, general ligand for C-N coupling. Its steric bulk provides good selectivity for many substrates.[5] |

Solution 2: Judicious Choice of Base and Solvent

The base deprotonates the nitrogen atoms, and its identity can influence the equilibrium between the N1-anion and the neutral N4-amine, thereby affecting the reaction pathway.

-

Base Selection: Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxide bases (e.g., NaOt-Bu) for this transformation. They are less likely to fully deprotonate the pyrazole ring, reducing the concentration of the highly reactive N1-anion.

-

Solvent Effects: Aprotic solvents are standard. Toluene and dioxane are excellent starting points. Polar aprotic solvents like DMF can sometimes favor the undesired N1-arylation and should be used with caution.

Solution 3: Temperature Control

C-N coupling reactions often require heat, but excessively high temperatures (>110 °C) can sometimes erode selectivity by providing enough energy to overcome the activation barrier for the undesired N1-arylation pathway. If you observe poor selectivity, consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Q2: I need to guarantee near-perfect regioselectivity for a GMP (Good Manufacturing Practice) campaign. How can I proactively block N1-arylation entirely?

A2: For situations demanding absolute regiocontrol, a protecting group strategy is the most robust approach. This involves temporarily "capping" the N1 position with a bulky group, running the N4-arylation, and then removing the protecting group. While this adds two steps to the sequence, it eliminates the risk of isomer formation.

The N1-Trityl (Tr) Protection Strategy

The trityl group is highly effective due to its extreme steric bulk, which completely shields the N1 position.[4][6]

Workflow:

-

Protection: React 4-aminopyrazole with trityl chloride (TrCl) and a base (e.g., triethylamine) to form 1-trityl-1H-pyrazol-4-amine.

-